molecular formula C24H19Cl3N2O2S B3036284 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone CAS No. 339099-21-7

2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B3036284
CAS No.: 339099-21-7
M. Wt: 505.8 g/mol
InChI Key: NLYUIFFYYBTUSA-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a quinazolinone derivative notable for its diverse chemical reactivity and potential applications across various fields of science and industry. This compound's structural complexity allows for unique interactions in both organic synthesis and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone typically involves multiple steps:

  • Preparation of 2,4-dichloro-5-isopropoxybenzoic acid: : This can be achieved through chlorination of 5-isopropoxybenzoic acid.

  • Formation of intermediate amide: : Reacting 2,4-dichloro-5-isopropoxybenzoic acid with ammonia or an amine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the corresponding amide.

  • Cyclization to quinazolinone: : The amide is then cyclized to 4(3H)-quinazolinone using a suitable dehydrating agent like phosphorus oxychloride (POCl3).

  • Chlorination: : Introducing the chlorine atom at the 7th position of the quinazolinone ring through electrophilic substitution.

  • Thioether formation:

Industrial Production Methods: Industrial production of this compound may employ flow chemistry techniques to enhance reaction efficiency and yield. Optimizing reaction conditions like temperature, pressure, and reactant concentration is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the quinazolinone ring or the benzylsulfanyl moiety.

  • Substitution: : Nucleophilic or electrophilic substitution can occur on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, or strong nucleophiles like NaH for nucleophilic substitution.

Major Products

  • Oxidation can yield corresponding sulfoxides or sulfones.

  • Reduction can simplify the quinazolinone core or modify the benzylsulfanyl group.

  • Substitution can introduce various functional groups onto the aromatic or quinazolinone rings.

Scientific Research Applications

Chemistry: 2-(Benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.

Biology: In biological studies, this compound's interactions with proteins and enzymes are of interest, potentially serving as an inhibitor for specific enzymatic pathways.

Medicine: There's potential for this compound in medicinal chemistry, particularly in the development of anticancer agents due to its ability to interact with biological macromolecules.

Industry: Used in the development of specialty chemicals and materials, this compound may serve as a precursor or component in high-performance polymers.

Mechanism of Action

Molecular Targets and Pathways: In biological systems, 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is believed to interact with protein kinases, enzymes that play a role in regulating various cellular processes. By inhibiting these kinases, the compound can modulate signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison: Compared to other quinazolinone derivatives, 2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone stands out due to its unique benzylsulfanyl group, which imparts distinctive chemical reactivity and biological activity.

Similar Compounds

  • 2-Phenylquinazolinone: : Lacks the chlorination and benzylsulfanyl modifications, leading to different reactivity and applications.

  • 4(3H)-Quinazolinone: : The parent compound, serving as a basic scaffold for many derivatives.

  • 2-(Methoxysulfanyl)-7-chloro-3-phenylquinazolinone: : Similar but with a methoxy group instead of isopropoxy, which alters its chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-9-8-16(25)10-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYUIFFYYBTUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
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2-(benzylsulfanyl)-7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone

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